![molecular formula C18H21FN2O B3016724 N-[[4-(氨甲基)-2-氟苯基]甲基]-1-丙-2-炔基环己-3-烯-1-甲酰胺 CAS No. 2470435-40-4](/img/structure/B3016724.png)

N-[[4-(氨甲基)-2-氟苯基]甲基]-1-丙-2-炔基环己-3-烯-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

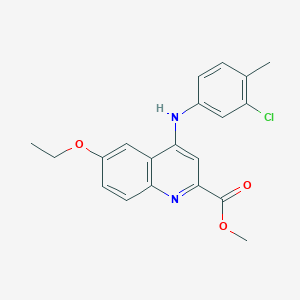

Synthesis Analysis

The synthesis of compounds related to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide involves several steps, including condensation, amination, and cyclization reactions. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved the reaction of ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid .

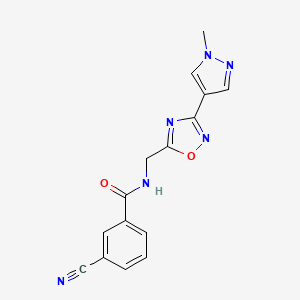

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various analytical techniques. For example, the crystal structure of the synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, providing insights into the arrangement of atoms within the molecule . The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond that generates an S(6) graph-set motif .

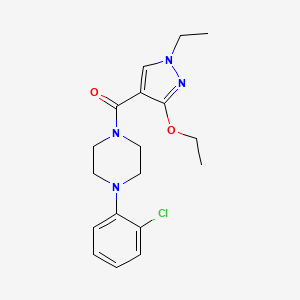

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities. The aminomethylation reaction, as seen in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, is an example of how primary amines and formaldehyde can be used to introduce amino groups into heterocyclic compounds . The anticonvulsant activity of enaminones and their metabolites also highlights the importance of chemical transformations, such as decarboxylation, in modulating biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various techniques. Elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible spectroscopy, and single-crystal X-ray diffraction are employed to determine the properties of the synthesized compounds. For instance, the thermal stability and crystalline nature of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were assessed using TGA and DTA . These properties are essential for understanding the behavior of the compounds under different conditions and their potential applications.

科学研究应用

合成和表征

- N-[[4-(氨甲基)-2-氟苯基]甲基]-1-丙-2-炔基环己-3-烯-1-甲酰胺已在各种化合物的合成中得到探索,揭示了研究化学品的结构表征和差异化的见解。例如,McLaughlin 等人 (2016) 鉴定并表征了一种结构相似的化合物,强调了在研究化学品中准确鉴定的重要性 (McLaughlin 等人,2016)。

分子结构分析

- 已经对与 N-[[4-(氨甲基)-2-氟苯基]甲基]-1-丙-2-炔基环己-3-烯-1-甲酰胺相关的化合物的分子结构进行了研究。Kubicki 等人 (2000) 专注于某些结构相似的抗惊厥烯胺酮中的氢键,提供了对这些化合物分子间相互作用和构象动力学的见解 (Kubicki 等人,2000)。

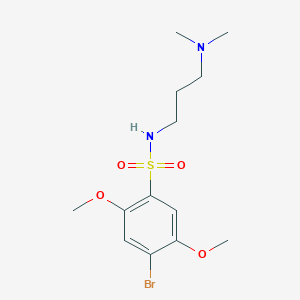

放射性配体开发

- 该化合物已在开发用于医学成像的放射性配体的背景下进行了研究。Matarrese 等人 (2001) 合成了新型喹啉-2-甲酰胺衍生物并将其评估为外周苯二氮卓受体的潜在放射性配体,证明了结构相关化合物在正电子发射断层扫描 (PET) 中的适用性 (Matarrese 等人,2001)。

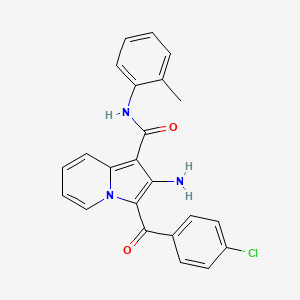

抗伤害感受活性评估

- 已经对烯胺酮化合物的抗伤害感受活性进行了研究,该活性与感兴趣的化学结构密切相关。Masocha 等人 (2016) 评估了某些苯胺烯胺酮对疼痛的影响,说明了类似化合物的潜在治疗应用 (Masocha 等人,2016)。

抗肿瘤活性

- 已经探索了结构相似的化合物的潜在抗肿瘤活性。Hao 等人 (2017) 合成了一个化合物并分析了其抑制癌细胞增殖的能力,突出了相关分子在癌症研究中的潜力 (Hao 等人,2017)。

光谱分析

- 已经对相关化合物的光谱性质进行了研究。Thirunarayanan & Sekar (2013) 研究了某些甲酰胺衍生物的光谱线性,这有助于理解 N-[[4-(氨甲基)-2-氟苯基]甲基]-1-丙-2-炔基环己-3-烯-1-甲酰胺等化合物的电子和结构性质 (Thirunarayanan & Sekar,2013)。

作用机制

Target of Action

The primary target of EN300-26676130 is the Urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and is involved in various physiological and pathological processes, including wound healing, tissue remodeling, inflammation, and tumor invasion .

Mode of Action

It is known that the compound interacts with its target, the urokinase-type plasminogen activator, to exert its effects . The specific nature of this interaction and the resulting changes in the target protein’s function are areas of ongoing research.

Biochemical Pathways

Given its target, it is likely that the compound influences pathways related toblood clot dissolution and tissue remodeling . The downstream effects of these pathway alterations would depend on the specific context and are subject to further investigation.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it is plausible that the compound could influence processes such as blood clot dissolution , wound healing , and tissue remodeling . .

安全和危害

未来方向

属性

IUPAC Name |

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O/c1-2-8-18(9-4-3-5-10-18)17(22)21-13-15-7-6-14(12-20)11-16(15)19/h1,3-4,6-7,11H,5,8-10,12-13,20H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMEEMUQFTWRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCC=CC1)C(=O)NCC2=C(C=C(C=C2)CN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)

![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)

![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)

![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)

![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)

![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016664.png)